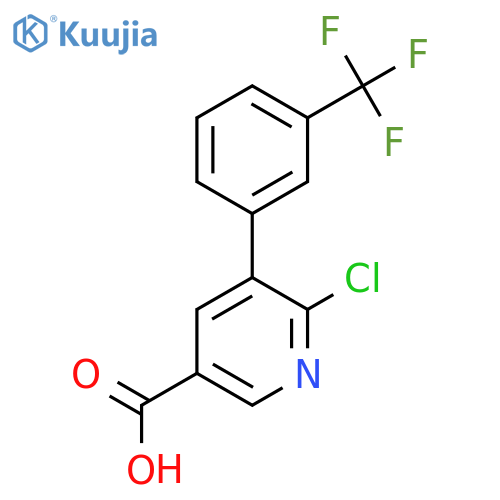Cas no 1261815-31-9 (6-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid)

6-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid
-
- インチ: 1S/C13H7ClF3NO2/c14-11-10(5-8(6-18-11)12(19)20)7-2-1-3-9(4-7)13(15,16)17/h1-6H,(H,19,20)
- InChIKey: KHCUWWAWVHPFTE-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(C(=O)O)=CN=1)C1C=CC=C(C(F)(F)F)C=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 364
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 3.9
6-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013009382-1g |
6-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid |
1261815-31-9 | 97% | 1g |
1,579.40 USD | 2021-06-25 | |
| Alichem | A013009382-250mg |
6-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid |
1261815-31-9 | 97% | 250mg |
484.80 USD | 2021-06-25 | |
| Alichem | A013009382-500mg |
6-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid |
1261815-31-9 | 97% | 500mg |
823.15 USD | 2021-06-25 |
6-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid 関連文献
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
6-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acidに関する追加情報
Comprehensive Overview of 6-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid (CAS No. 1261815-31-9)
6-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid (CAS No. 1261815-31-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the nicotinic acid derivative family, characterized by its unique structural features, including a chloro substituent and a trifluoromethylphenyl group. These functional groups contribute to its distinct chemical properties, making it a valuable intermediate in the synthesis of bioactive molecules.
The growing interest in 6-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid is driven by its potential applications in drug discovery and development. Researchers are particularly intrigued by its role as a building block for designing novel small-molecule inhibitors and enzyme modulators. Its structural versatility allows for modifications that can enhance binding affinity and selectivity, which are critical factors in targeting specific biological pathways. This aligns with current trends in precision medicine, where tailored therapeutics are increasingly sought after.
In the context of agrochemicals, 6-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid has shown promise as a precursor for developing crop protection agents. The trifluoromethyl group, in particular, is known to improve the metabolic stability and bioavailability of agrochemicals, addressing the industry's demand for more efficient and environmentally friendly solutions. This is especially relevant given the rising global focus on sustainable agriculture and the need to mitigate pesticide resistance.
From a synthetic chemistry perspective, the compound's CAS No. 1261815-31-9 serves as a key identifier for researchers sourcing high-purity materials. Its synthesis typically involves multi-step organic reactions, including cross-coupling and carboxylation processes, which are areas of active methodological development. Recent advancements in catalytic systems and green chemistry have further optimized the production of such derivatives, reducing waste and improving yields.
The pharmacological potential of 6-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid extends to its exploration in central nervous system (CNS) disorders and inflammatory diseases. Preclinical studies suggest that its derivatives may interact with G-protein-coupled receptors (GPCRs) or ion channels, which are hot topics in neuroscience research. This aligns with the increasing prevalence of neurological conditions and the urgent need for innovative treatments.
Another area of interest is the compound's potential role in cancer therapeutics. The nicotinic acid scaffold is known to participate in signal transduction pathways, and modifications like those in 6-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid could lead to compounds with anti-proliferative properties. Researchers are investigating its derivatives as potential kinase inhibitors, a class of drugs that has revolutionized oncology in recent years.
In the realm of material science, CAS No. 1261815-31-9 has also found niche applications. Its aromatic and heterocyclic structure makes it a candidate for designing organic electronic materials, such as those used in OLEDs or sensors. The trifluoromethyl group's electron-withdrawing properties can influence the material's optoelectronic characteristics, a feature highly valued in advanced device engineering.
Quality control and analytical characterization of 6-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid are critical for its successful application. Techniques like high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are routinely employed to ensure purity and confirm structural integrity. These analytical methods are themselves subjects of ongoing innovation, with automation and artificial intelligence playing larger roles in data interpretation.
The commercial availability of CAS No. 1261815-31-9 through specialty chemical suppliers has facilitated its adoption across research institutions and industries. However, challenges remain in scaling up production while maintaining cost-effectiveness and minimizing environmental impact. This has led to increased collaboration between academia and industry to develop more sustainable synthetic routes, reflecting broader trends in green pharmaceutical manufacturing.
Looking ahead, 6-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid is poised to remain a compound of significant interest across multiple disciplines. Its structural features offer ample opportunities for derivatization, and ongoing research continues to uncover new potential applications. As the scientific community places greater emphasis on molecular diversity and structure-activity relationships, compounds like this will undoubtedly play crucial roles in advancing both fundamental science and applied technologies.
1261815-31-9 (6-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid) 関連製品
- 892773-81-8(1-(3-fluorophenyl)-4-3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)
- 17282-04-1(2-chloro-3-fluoro-pyridine)
- 2227708-22-5(3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole)
- 1333898-79-5(N-(1-cyanocyclopropyl)-2-4-(trifluoromethyl)phenoxyacetamide)
- 2228754-67-2(4-(2-chloro-6-methylpyridin-4-yl)butan-2-amine)
- 1803857-80-8(4-Amino-3-methylphenylhydrazine)
- 2034568-42-6(N-{6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}furan-2-carboxamide)
- 257632-92-1(1-(Bromomethyl)-2,3-dihydro-1H-indene)
- 2764017-46-9(8-Hydrazinyl-3-(methoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine)
- 1897564-73-6(5-amino-1-(thiolan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)




